molecular formula C9H9NO6 B1587088 2,6-Dimethoxy-3-nitrobenzoic acid CAS No. 55776-17-5

2,6-Dimethoxy-3-nitrobenzoic acid

Cat. No. B1587088
CAS RN: 55776-17-5
M. Wt: 227.17 g/mol
InChI Key: YIKBQFPTPKEFSM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-nitrobenzoic acid is a chemical compound with the linear formula C9H9NO6 . It has a molecular weight of 227.17 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-3-nitrobenzoic acid consists of a benzoic acid core with two methoxy groups (OCH3) at the 2 and 6 positions and a nitro group (NO2) at the 3 position .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-3-nitrobenzoic acid is a white to cream to yellow to pale brown crystalline powder .

Scientific Research Applications

Decarboxylative Heterocoupling in Biaryl Synthesis

  • Research Findings: The heterocoupling between 2-nitrobenzoic and 2,6-dimethoxybenzoic acids was studied, highlighting a catalytic system that can efficiently catalyze this reaction, which is significant for biaryl synthesis (Rameau et al., 2014).

Chromatographic Applications

  • Research Findings: Methylated cyclodextrins, including derivatives of 2,6-dimethoxybenzoic acid, were used as mobile phase additives in liquid chromatography, enhancing the separation of various isomers of disubstituted benzenes (Tanaka et al., 1985).

Molecular Co-crystals Formation

  • Research Findings: The formation of molecular co-crystals involving 2,6-dimethoxybenzoic acid and other compounds, such as amitrole, was explored, emphasizing their crystallographic properties and potential applications in material science (Lynch et al., 1994).

Supramolecular Aggregation

  • Research Findings: Studies on supramolecular aggregation involving m-nitrobenzoic acid with aromatic hydrocarbons revealed how the structural properties of these compounds, including derivatives like 2,6-dimethoxybenzoic acid, can influence their complexation processes and hydrogen bonding patterns (Suzuki et al., 1999).

Solvent Interactions and Crystallization Control

  • Research Findings: The effect of different solvents and additives on the crystallization behavior of 2,6-dimethoxybenzoic acid was investigated, highlighting the potential of certain additives like polyethylene glycol in influencing the polymorphic forms obtained in crystallization processes (Semjonova & Be̅rziņš, 2022).

Safety And Hazards

When handling 2,6-Dimethoxy-3-nitrobenzoic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

2,6-dimethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBQFPTPKEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204335
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-3-nitrobenzoic acid

CAS RN

55776-17-5
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55776-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776175
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Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxy-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GM Frankenbach, D Britton, MC Etter - … Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) 2,6-Dimethoxy-3-nitrobenzoic acid. A hydrogen-bonded chain structure Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic …
Number of citations: 13 scripts.iucr.org
DE Lynch, G Smith, KA Byriel… - Australian journal of …, 1998 - CSIRO Publishing
Five adducts consisting of carboxylic acid-substituted indoles with nitro-substituted benzoic acids have been synthesized and tested for second-order non-linear optical properties. …
Number of citations: 11 www.publish.csiro.au
GM Frankenbach, MC Etter - Chemistry of materials, 1992 - ACS Publications
Using a data set of 139 benzoic acids extracted from the Cambridge Crystallographic Data File, a relationship is shown to exist between inversion in hydrogen-bonded aggregates of …
Number of citations: 95 pubs.acs.org
EG Brain, FP Doyle, MD Mehta, D Miller… - Journal of the …, 1963 - pubs.rsc.org
ACYLATION of 6-aminopenicillanic acid with a series of 2, 6-dialkoxybenzoyl chlorides to give 2, 6-dialkoxyphenylpenicillins was reported recent1y. l These products were relatively …
Number of citations: 17 pubs.rsc.org
G Qadeer, NH Rama, M Taş, OZ Yeşilel… - … Section E: Structure …, 2007 - scripts.iucr.org
The asymmetric unit of the title compound, C10H12O5, contains two crystallographically independent molecules. In the crystal structure, intermolecular C—H⋯O and O—H⋯O hydrogen …
Number of citations: 14 scripts.iucr.org
JC Wallet, E Molins, C Miravitlles - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
In the crystal structure of 2,4,6-trimethoxybenzoic acid, C10H12O5, the molecules form hydrogen-bonded chains. The carboxyl group is in a syn conformation. The lone pair of electrons …
Number of citations: 8 scripts.iucr.org
JC Wallet, E Molins, C Miravitlles - Structural Chemistry, 2000 - Springer
The crystal structure of the inclusion compound formed between 2′-6′-dimethoxyflavone and 2,4,6-trimethoxybenzoic acid has been investigated by single-crystal X-ray analysis. The …
Number of citations: 11 link.springer.com
X Peng, XF Shao, ZQ Liu - Tetrahedron Letters, 2013 - Elsevier
A bromo- and chlorodecarboxylation of various aromatic carboxylic acids catalyzed by Pd(II) has been developed in this work. A series of electron-rich arenecarboxylic acids gave the …
Number of citations: 28 www.sciencedirect.com

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